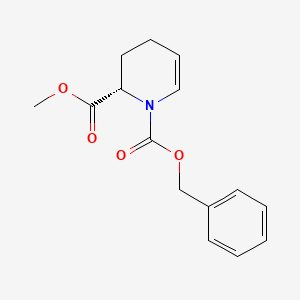

Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate

Description

Methyl (2S)-1-Cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate is a chiral heterocyclic compound featuring a six-membered tetrahydro-pyridine ring. Key structural attributes include:

- Cbz (carbobenzoxy) protecting group at position 1, which shields the amine during synthetic processes.

- Methyl ester at position 2 (S-configuration), offering stability and ease of hydrolysis to carboxylic acids.

- Molecular formula: C₁₆H₂₀NO₄ (MW: 290.34 g/mol).

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of chiral amines for alkaloids, peptides, or kinase inhibitors. Its conformational flexibility and stereochemical control make it valuable in asymmetric catalysis and drug development.

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl (2S)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-19-14(17)13-9-5-6-10-16(13)15(18)20-11-12-7-3-2-4-8-12/h2-4,6-8,10,13H,5,9,11H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUKUAYQEZMUBG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC=CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC=CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465894 | |

| Record name | AG-E-65504 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227758-97-6 | |

| Record name | AG-E-65504 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization of appropriate precursors.

Introduction of the Carbobenzyloxy Group: The cbz group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved by reacting the piperidine derivative with benzyl chloroformate in the presence of a base.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the cbz group to a free amine.

Substitution: Nucleophilic substitution reactions can replace the cbz group with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are employed.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or free amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other diseases.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The cbz group protects the amine functionality, allowing selective reactions at other sites. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Methyl (2S,4R)-1-Cbz-4-[(methylsulfonyl)oxy]pyrrolidine-2-carboxylate (CAS 117811-78-6)

Key Features :

- Structure : Five-membered pyrrolidine ring with Cbz, methyl ester, and methylsulfonyloxy (OSO₂CH₃) groups.

- Molecular formula: C₁₆H₂₀NO₇S (MW: 370.40 g/mol).

- Functional groups : Cbz-protected amine, methyl ester, sulfonate ester.

Comparison :

Key Differences :

- The pyrrolidine derivative’s sulfonate group enhances reactivity in substitution reactions, unlike the pyridine analog.

(1R,2S)-Methyl 1-(4-chlorophenyl)-3-oxo-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylate 0.2-h

Key Features :

Comparison :

Key Differences :

- The indole derivative’s fused aromatic system enables π-π stacking and stronger intermolecular interactions, critical for biological target binding.

- The pyridine compound’s monocyclic structure offers synthetic versatility for modular derivatization.

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Methyl (2S)-1-Cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate (CAS No. 227758-97-6) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

- Chemical Formula : C15H17NO4

- Molecular Weight : 275.3 g/mol

- Appearance : White to light yellow crystalline powder

- Assay : ≥97% purity

This compound exhibits biological activity primarily through modulation of neurotransmitter systems and enzyme inhibition. Its structure allows it to interact with various biological targets, including:

- Enzymatic Inhibition : It has been shown to inhibit certain enzymes that play a role in neurotransmitter metabolism, particularly those involved in the cholinergic system.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis.

1. Neuropharmacological Effects

Research indicates that this compound may have implications in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate beta-secretase (BACE) activity has been highlighted in patent literature, indicating potential for reducing amyloid-beta plaque formation associated with Alzheimer's pathology .

2. Antioxidant Properties

In vitro studies have demonstrated that this compound exhibits antioxidant properties by scavenging free radicals and enhancing cellular defense mechanisms against oxidative damage. This suggests a potential role in protecting against oxidative stress-related conditions.

Case Study 1: Neuroprotective Activity

A study investigated the effects of this compound on neuronal cell lines exposed to neurotoxic agents. Results indicated a significant reduction in cell death and maintenance of cell viability compared to untreated controls. This study supports the compound's potential as a neuroprotective agent.

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit BACE activity. The findings demonstrated a dose-dependent inhibition of BACE, with IC50 values suggesting effective modulation at nanomolar concentrations. This positions this compound as a promising candidate for further development in Alzheimer's therapeutics.

Data Summary Table

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 227758-97-6 |

| Molecular Weight | 275.3 g/mol |

| Purity | ≥97% |

| Biological Activity | Neuroprotective, Enzyme Inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.